Advanced Synthesis of Fmoc-L-Nle(6-OBzl)-OH: A Technical Guide
Advanced Synthesis of Fmoc-L-Nle(6-OBzl)-OH: A Technical Guide
The following technical guide details the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH (Fmoc-O-benzyl-6-hydroxynorleucine). This protocol prioritizes high enantiomeric purity (>99% ee) and scalability, utilizing the Ni(II)-bis(amino acid) Schiff base complex methodology (Belokon/Soloshonok method). This route is superior to direct alkylation of lysine or racemic resolution strategies, offering a self-validating system for stereochemical control.
Target Molecule:
Executive Summary & Application Context
Fmoc-L-Nle(6-OBzl)-OH is a critical non-canonical amino acid used in Solid-Phase Peptide Synthesis (SPPS). Structurally, it is an ether-protected derivative of 6-hydroxynorleucine. It serves two primary roles in drug development:
-
Lysine Mimicry: It acts as an isostere of Lysine where the
-amine is replaced by a neutral ether, allowing researchers to probe the role of the positive charge and hydrogen bonding at the -position without altering steric bulk. -
Precursor for Post-Synthetic Modification: The benzyl group can be removed (via hydrogenolysis or strong acid) to reveal a primary hydroxyl group, enabling on-resin or post-cleavage conjugation (e.g., phosphorylation mimics, glycosylation, or fluorescent labeling).
The synthesis described below avoids the pitfalls of modifying L-Lysine (which often leads to elimination byproducts) by constructing the carbon skeleton de novo via asymmetric alkylation.
Strategic Retrosynthesis
The most robust disconnection for 6-substituted norleucine derivatives is at the
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the logical disassembly of the target into accessible precursors.
Caption: Retrosynthetic breakdown showing the convergence of the chiral glycine template and the ether side chain.
Experimental Protocol
Phase 1: Synthesis of Side Chain Electrophile
Target: 1-Bromo-4-(benzyloxy)butane Rationale: This reagent introduces the entire side chain with the benzyl ether pre-installed, preventing the need for selective protection later.
Reagents:
-
1,4-Butanediol (Excess)
-
Benzyl Bromide (BnBr)
-
Sodium Hydride (NaH, 60% dispersion)
-
Phosphorus Tribromide (
) or
Procedure:
-
Monobenzylation: Suspend NaH (1.1 eq) in dry THF at 0°C. Add 1,4-butanediol (3.0 eq) slowly to favor mono-alkylation. Add Benzyl Bromide (1.0 eq) dropwise. Stir at RT for 12h.
-
Workup: Quench with
, extract with EtOAc. Purify 4-(benzyloxy)butan-1-ol via silica gel chromatography (Hexane/EtOAc). -
Bromination: Dissolve the alcohol in DCM at 0°C. Add
(1.1 eq) and (1.1 eq). Stir 2h. -
Purification: Filter through a silica plug to remove phosphine oxide. Concentrate to yield 1-bromo-4-(benzyloxy)butane as a clear oil.
Phase 2: Asymmetric Alkylation (The Core)
Target: Alkylated Ni(II)-(S)-BPB Complex
Mechanism: The Ni(II) complex renders the glycine
Reagents:
-
Ni(II)-(S)-BPB-Glycine Complex (Commercially available or synthesized from Gly,
, and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone). -
1-Bromo-4-(benzyloxy)butane (from Phase 1).
-
Powdered KOH (5.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Setup: In a flame-dried flask under Argon, dissolve Ni(II)-(S)-BPB-Glycine (1.0 eq) in MeCN (10 mL/g).
-
Alkylation: Add 1-Bromo-4-(benzyloxy)butane (1.2 eq). Cool to 0°C.
-
Base Addition: Add powdered KOH (5.0 eq) vigorously. The reaction will change color (typically red to dark red).
-
Monitoring: Monitor by TLC or HPLC. The starting complex (
) converts to the alkylated product ( ). -
Quench: Pour into ice water/acetic acid buffer (pH 6).
-
Isolation: Extract with
. The product is a red crystalline solid . -
Crystallization (Critical): Recrystallize from Acetone/Water or MeOH. This step upgrades the diastereomeric excess (
) to >99%.
Phase 3: Ligand Disassembly & Fmoc Protection
Target: Fmoc-L-Nle(6-OBzl)-OH
Reagents:
-
3N HCl / MeOH
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
- / Dioxane
Step-by-Step:
-
Hydrolysis: Dissolve the red alkylated complex in MeOH. Add 3N HCl (3 eq) and heat to 50°C. The red color disappears as the complex dissociates.
-
Ligand Recovery: The chiral ligand (BPB-HCl) precipitates or is extracted with DCM. The target amino acid remains in the aqueous phase.
-
Note: Save the DCM layer to recycle the expensive chiral ligand.
-
-
Isolation of Free AA: Concentrate the aqueous phase to obtain L-Nle(6-OBzl)-OH
HCl . -
Fmoc Protection: Dissolve the crude amino acid salt in Water/Dioxane (1:1). Adjust pH to 9.0 with
. -
Coupling: Add Fmoc-OSu (1.1 eq) in Dioxane. Stir 2h at RT.
-
Workup: Wash with Ether (removes byproducts). Acidify aqueous layer to pH 2 with 1N HCl. Extract product into EtOAc.
-
Final Purification: Precipitate from EtOAc/Hexane or purify via reverse-phase HPLC (C18, Water/MeCN gradient).
Process Visualization (Workflow)
Caption: Operational workflow for the asymmetric synthesis of Fmoc-L-Nle(6-OBzl)-OH.
Quality Control & Specifications
To ensure suitability for pharmaceutical-grade SPPS, the final product must meet the following criteria.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | HPLC (C18, 254 nm) | |
| Enantiomeric Purity | Chiral HPLC (Crownpak or Chiralpak AD-H) | |
| Identity | Consistent with structure | |
| Water Content | Karl Fischer | |
| Free Fmoc-OSu | HPLC |
Key NMR Signals (Diagnostic)
-
Fmoc Methine:
4.2–4.4 ppm (m, 3H, Fmoc and ). -
-Proton:
3.9–4.1 ppm (m, 1H). -
Benzyl Ether:
4.5 ppm (s, 2H, ) and 7.3 ppm (m, 5H, Aromatic). -
Side Chain:
3.4 ppm (t, 2H, ).
References
-
General Method for Ni(II)
-
Belokon, Y. N., et al. "Asymmetric synthesis of
-amino acids via the Ni(II) complex of glycine Schiff base." Journal of the American Chemical Society, 1985, 107(14), 4252–4259. Link
-
-
Application to 6-Substituted Hexanoic Acids (Trifluoro Analog)
-
Soloshonok, V. A., et al. "Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid." Organic Process Research & Development, 2019. Link
-
-
Commercial Reference & Structure Validation
-
PubChem Compound Summary for CID 51340510 (Fmoc-L-Nle(6-OH)-OH parent). Link
-
-
Solid Phase Peptide Synthesis Context
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455–2504. Link
-
